5-{[N-(4-fluorophenyl)carbamoyl]methyl}naphthalenesulfinic acid
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Overview
Description
5-{[N-(4-fluorophenyl)carbamoyl]methyl}naphthalenesulfinic acid is an organic compound with the molecular formula C18H14FNO3S It is characterized by the presence of a naphthalene ring system substituted with a sulfinic acid group and a carbamoyl group attached to a 4-fluorophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[N-(4-fluorophenyl)carbamoyl]methyl}naphthalenesulfinic acid typically involves multi-step organic reactions One common method includes the reaction of naphthalene derivatives with sulfinic acid precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
5-{[N-(4-fluorophenyl)carbamoyl]methyl}naphthalenesulfinic acid can undergo various chemical reactions, including:
Oxidation: The sulfinic acid group can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfinic acid group to sulfides.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
5-{[N-(4-fluorophenyl)carbamoyl]methyl}naphthalenesulfinic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of complex organic compounds.
Mechanism of Action
The mechanism of action of 5-{[N-(4-fluorophenyl)carbamoyl]methyl}naphthalenesulfinic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors involved in various biochemical processes. The presence of the 4-fluorophenyl carbamoyl group enhances its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- {[(4-fluorophenyl)methyl]carbamoyl}formic acid
- 3-(N-(4-fluorophenyl)carbamoyl)-5-norbornene-2-carboxylic acid
Uniqueness
5-{[N-(4-fluorophenyl)carbamoyl]methyl}naphthalenesulfinic acid is unique due to its specific structural features, including the naphthalene ring system and the sulfinic acid group. These features confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C18H14FNO3S |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
5-[2-(4-fluoroanilino)-2-oxoethyl]naphthalene-1-sulfinic acid |
InChI |
InChI=1S/C18H14FNO3S/c19-13-7-9-14(10-8-13)20-18(21)11-12-3-1-5-16-15(12)4-2-6-17(16)24(22)23/h1-10H,11H2,(H,20,21)(H,22,23) |
InChI Key |
HSBHXBUFUADIFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=CC=C(C2=C1)S(=O)O)CC(=O)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
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